molecular formula C17H24N2O2 B13949441 Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate

Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate

Cat. No.: B13949441
M. Wt: 288.4 g/mol
InChI Key: WRAKLJFVHBFZLP-UHFFFAOYSA-N
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Description

Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a benzyl group, a cyclopropylamino group, and a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction.

    Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction, often using benzyl halides as the benzylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclopropylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Benzyl halides, Cyclopropyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-phenylpropiolates
  • Pyridazine derivatives
  • Pyridazinone derivatives

Uniqueness

Benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-17(18-15-8-9-15)10-5-11-19(13-17)16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3

InChI Key

WRAKLJFVHBFZLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3

Origin of Product

United States

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